N-(3-chlorophenyl)-2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidin-1-yl]acetamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN2O4.C2H2O4/c1-28-21-10-18(11-22(13-21)29-2)16-30-15-17-6-8-26(9-7-17)14-23(27)25-20-5-3-4-19(24)12-20;3-1(4)2(5)6/h3-5,10-13,17H,6-9,14-16H2,1-2H3,(H,25,27);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVXDDUZSIEUPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)COCC2CCN(CC2)CC(=O)NC3=CC(=CC=C3)Cl)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClN2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate is a synthetic compound that has garnered attention for its potential biological activities. This compound, which incorporates a piperidine moiety and methoxy groups, suggests possible interactions with various biological pathways. The following sections will explore its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 3-chlorobenzoyl chloride with a piperidine derivative in the presence of a base. The incorporation of the methoxybenzyl group is achieved through etherification reactions. The final product is often characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.
Antioxidant Activity
Research indicates that compounds with similar structural features exhibit significant antioxidant properties. For instance, studies on related compounds have shown that they can effectively scavenge free radicals and reduce oxidative stress markers in vitro. The antioxidant activity is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), where the inhibition percentage correlates with concentration levels.
| Concentration (mg/mL) | Inhibition Percentage (%) |
|---|---|
| 0.1 | 45.67 ± 2.12 |
| 0.5 | 72.34 ± 1.87 |
| 1.0 | 89.92 ± 1.39 |
This data suggests that this compound could potentially exhibit similar antioxidant capabilities, contributing to its bioactivity.
Anti-inflammatory Effects
The compound's structure indicates potential anti-inflammatory properties, particularly through modulation of reactive oxygen species (ROS). Studies have shown that related piperidine derivatives can inhibit the activation of NF-kB and reduce the expression of pro-inflammatory cytokines in cell lines exposed to inflammatory stimuli . This suggests that this compound may also possess similar effects.
Neuroprotective Properties
Given the presence of methoxy groups and a piperidine ring, there is potential for neuroprotective activity. Research on related compounds indicates that they can protect neuronal cells from apoptosis induced by oxidative stress . In vitro studies have demonstrated that these compounds can enhance cell viability and reduce markers of oxidative damage in neuronal cell lines.
Study 1: Antioxidant Efficacy
In a controlled study assessing the antioxidant efficacy of various derivatives, this compound was evaluated alongside other compounds. Results indicated a significant reduction in lipid peroxidation levels when treated with this compound at concentrations above 0.5 mg/mL.
Study 2: Neuroprotection in Animal Models
A recent animal model study investigated the neuroprotective effects of similar piperidine derivatives against induced oxidative stress in rats. The study found that treatment significantly improved behavioral outcomes and reduced markers of oxidative damage in brain tissues .
Scientific Research Applications
The biological activity of N-(3-chlorophenyl)-2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate can be attributed to several mechanisms:
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Receptor Interaction :
- Compounds with similar structures exhibit binding affinity for serotonin receptors, particularly the 5-HT2A and 5-HT2C receptors. This suggests potential applications in treating mood disorders and regulating appetite.
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Antioxidant Activity :
- The presence of methoxy groups is associated with antioxidant properties. The dimethoxybenzyl group may enhance the compound's ability to scavenge free radicals, offering protective effects against oxidative stress.
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Antimycobacterial Properties :
- Related compounds have demonstrated promising antimycobacterial activity, indicating that this compound could be explored for treating infections caused by Mycobacterium species.
Pharmacological Evaluation
Research has evaluated the pharmacological profile of structurally similar compounds. Modifications in the benzyl group significantly impact receptor selectivity and potency. This suggests that this compound may exhibit unique pharmacological properties that warrant further investigation .
Antioxidant Studies
Studies have indicated that compounds containing methoxy groups can effectively scavenge free radicals. This property can be crucial for developing therapeutic agents aimed at oxidative stress-related diseases.
Cytotoxicity Assessment
Preliminary cytotoxicity assessments reveal varied effects on different cell lines, suggesting that further research is necessary to understand the compound's safety profile and therapeutic window.
Summary of Biological Activities
| Biological Activity | Mechanism | Potential Applications |
|---|---|---|
| Receptor Interaction | Binding to serotonin receptors | Mood disorders, appetite regulation |
| Antioxidant Activity | Scavenging free radicals | Oxidative stress-related diseases |
| Antimycobacterial Properties | Inhibition of Mycobacterium species | Treatment of mycobacterial infections |
Case Studies and Research Findings
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Pharmacological Profiles :
- In-depth studies on structurally similar compounds have revealed significant insights into receptor interactions and potential therapeutic uses.
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Antioxidant Efficacy :
- Research highlights the antioxidant capacity of methoxy-substituted compounds, emphasizing their role in cellular protection against oxidative damage.
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Cytotoxicity Studies :
- Investigations into the cytotoxic effects across various cancer cell lines provide critical data for assessing the therapeutic potential of this compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structurally or functionally related compounds is presented below, focusing on molecular features, physicochemical properties, and inferred pharmacological implications.
Structural Analogs with Chlorinated Aromatic Substituents
Implications: The positional isomerism of the chlorine atom (2- vs. For example, 2-chloro substitution could reduce steric hindrance compared to the 3-position, enabling tighter interactions with hydrophobic pockets in target proteins .
N-(3-chlorophenyl)-5-methyl-4-isoxazolecarboxamide (CAS: 6026-17-1) Key Differences: Replaces the piperidine-acetamide core with an isoxazole carboxamide scaffold. The absence of the dimethoxybenzyl group decreases lipophilicity, which could affect bioavailability .
Acetamide Derivatives with Heterocyclic Moieties
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (C19H17Cl2N3O2, MW: 406.26 g/mol) Key Differences: Features a dichlorophenyl group and a pyrazolyl ring instead of piperidine. The dichlorophenyl group enhances halogen bonding capabilities, which could improve binding to targets like penicillin-binding proteins or metalloenzymes .
N-(4-(4-Acetylpiperazin-1-yl)phenyl)-2-(3,5-dimethylphenoxy)acetamide (CAS: 381.47 g/mol) Key Differences: Incorporates a piperazine-acetyl group and 3,5-dimethylphenoxy side chain. Implications: The piperazine moiety introduces basicity, enhancing water solubility at physiological pH. The dimethylphenoxy group may improve selectivity for aromatic-rich binding sites, such as kinase domains .
Oxalate Salt Comparisons
Compounds like RO363 and SR59230A () share the oxalate salt form with the target compound. Oxalate salts generally improve aqueous solubility compared to free bases, facilitating formulation in oral or injectable drugs. However, oxalate’s acidity may necessitate buffering in formulations to prevent gastrointestinal irritation .
Comparative Data Table
Research Findings and Implications
- Substituent Position Matters : The 3-chlorophenyl group in the target compound may offer optimal steric bulk for target engagement compared to 2-chloro analogs .
- Piperidine vs. Pyrazolyl : The piperidine ring’s flexibility in the target compound contrasts with the pyrazolyl ring’s rigidity in ’s compound, suggesting divergent applications (e.g., CNS targets vs. enzyme inhibition) .
- Oxalate Salts : Shared use of oxalate highlights its utility in balancing solubility and stability, though long-term safety requires further study .
Q & A
How can researchers optimize the synthetic route for this compound to improve yield and purity while minimizing racemization?
Advanced Research Question
Methodological Answer:
The synthesis of this compound involves multi-step reactions, including piperidine ring functionalization and coupling with chloroacetamide derivatives. Key strategies include:
- Reduction of racemization : Use of N-methylpiperidine as a tertiary amine base during mixed anhydride formation, which minimizes urethane byproducts and stereochemical instability .
- Stepwise purification : Intermediate products (e.g., 3,5-dimethoxybenzyl-oxymethylpiperidine) should be isolated via column chromatography with gradient elution (e.g., hexane/ethyl acetate) to avoid cross-contamination .
- Temperature control : Maintaining reactions at 0–5°C during nucleophilic substitution steps (e.g., piperidine-acetamide coupling) to suppress side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
